![molecular formula C15H13BrN2O5S B2628469 2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid CAS No. 796083-84-6](/img/structure/B2628469.png)
2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid
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Description
Scientific Research Applications
DNA-Targeted Antiprotozoal Agents
A series of biphenyl benzimidazole diamidines were synthesized and demonstrated strong DNA affinities. These compounds were notably active against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases caused by these pathogens (Ismail et al., 2005).
Synthesis of Analgesic and Anti-inflammatory Compounds
Methyl aroylpyruvates and 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine were reacted to produce compounds with analgesic and anti-inflammatory properties. This highlights the role of these compounds in the development of new therapeutic agents (Gein et al., 2018).
Synthesis of Chloramphenicol
A new method involving the synthesis of 4-para-Nitrophenyl-5-formamido-1,3-dioxane was used to synthesize chloramphenicol. This represents an application in the production of antibiotics, showcasing the versatility of these compounds in pharmaceutical manufacturing (Hazra et al., 1997; 2010) (Hazra et al., 2010).
Antioxidant Compounds from Marine-Derived Fungus
Compounds including N-[2-(4-hydroxyphenyl) acetyl]formamide exhibited significant radical scavenging activity. This suggests their potential use as antioxidants, beneficial in various health applications and in the stabilization of pharmaceutical and food products (Xifeng et al., 2006).
Antihypertensive α-Blocking Agents
Compounds synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate showed good antihypertensive α-blocking activity with low toxicity. This indicates their potential as candidates for developing new antihypertensive medications (Abdel-Wahab et al., 2008).
properties
IUPAC Name |
2-[[4-[(4-bromophenyl)sulfonylamino]benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O5S/c16-11-3-7-13(8-4-11)24(22,23)18-12-5-1-10(2-6-12)15(21)17-9-14(19)20/h1-8,18H,9H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKCLHFFMFMRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid |
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